3-(3-Fluorophenyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine
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Overview
Description
3-(3-Fluorophenyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of 3-(3-Fluorophenyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyridazine ring: This can be achieved by reacting appropriate hydrazine derivatives with diketones or ketoesters under reflux conditions.
Introduction of the fluorophenyl group: This step involves the use of fluorobenzene derivatives in the presence of a suitable catalyst.
Formation of the piperazine ring: This can be done by reacting the intermediate with piperazine under controlled conditions.
Final assembly: The final step involves the coupling of the pyridazine and piperazine intermediates with the pyrimidine moiety.
Industrial production methods may involve optimization of these steps to increase yield and reduce production costs.
Chemical Reactions Analysis
3-(3-Fluorophenyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-Fluorophenyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
3-(3-Fluorophenyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine can be compared with other pyridazine derivatives, such as:
6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Known for its anti-inflammatory activity.
4-Benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one: Used as a corrosion inhibitor.
These compounds share similar structural features but differ in their specific pharmacological activities and applications.
Properties
IUPAC Name |
2-[4-[6-(3-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-4-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6/c1-14-7-8-21-19(22-14)26-11-9-25(10-12-26)18-6-5-17(23-24-18)15-3-2-4-16(20)13-15/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMYFGCFTHUFQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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